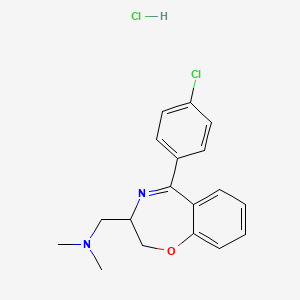
2,3-Dihydro-5-(4-chlorophenyl)-N,N-dimethyl-1,4-benzoxazepine-3-methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-5-(4-chlorophenyl)-N,N-dimethyl-1,4-benzoxazepine-3-methanamine hydrochloride is a chemical compound that belongs to the class of benzoxazepines. This compound is characterized by its unique structure, which includes a benzoxazepine ring system substituted with a chlorophenyl group and a dimethylamino group. It is commonly used in scientific research due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-5-(4-chlorophenyl)-N,N-dimethyl-1,4-benzoxazepine-3-methanamine hydrochloride typically involves the following steps:
Formation of the Benzoxazepine Ring: The initial step involves the cyclization of appropriate precursors to form the benzoxazepine ring. This can be achieved through various methods, including the reaction of o-aminophenols with chloroacetyl chloride under basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, where a suitable chlorophenyl halide reacts with the benzoxazepine intermediate.
Dimethylation: The dimethylamino group is introduced via a nucleophilic substitution reaction, where dimethylamine reacts with the intermediate compound.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-5-(4-chlorophenyl)-N,N-dimethyl-1,4-benzoxazepine-3-methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Dimethylamine in the presence of a suitable base.
Major Products
Oxidation: Oxidized derivatives of the benzoxazepine ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with different amino groups.
Scientific Research Applications
2,3-Dihydro-5-(4-chlorophenyl)-N,N-dimethyl-1,4-benzoxazepine-3-methanamine hydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a pharmacological agent in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-5-(4-chlorophenyl)-N,N-dimethyl-1,4-benzoxazepine-3-methanamine hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,4-benzoxazepine derivatives: Compounds with similar benzoxazepine ring structures but different substituents.
Chlorophenyl derivatives: Compounds with chlorophenyl groups attached to different core structures.
Dimethylamino derivatives: Compounds with dimethylamino groups attached to various ring systems.
Uniqueness
2,3-Dihydro-5-(4-chlorophenyl)-N,N-dimethyl-1,4-benzoxazepine-3-methanamine hydrochloride is unique due to its specific combination of a benzoxazepine ring, chlorophenyl group, and dimethylamino group. This unique structure imparts distinct chemical and pharmacological properties, making it valuable for various research applications.
Properties
CAS No. |
83658-59-7 |
|---|---|
Molecular Formula |
C18H20Cl2N2O |
Molecular Weight |
351.3 g/mol |
IUPAC Name |
1-[5-(4-chlorophenyl)-2,3-dihydro-1,4-benzoxazepin-3-yl]-N,N-dimethylmethanamine;hydrochloride |
InChI |
InChI=1S/C18H19ClN2O.ClH/c1-21(2)11-15-12-22-17-6-4-3-5-16(17)18(20-15)13-7-9-14(19)10-8-13;/h3-10,15H,11-12H2,1-2H3;1H |
InChI Key |
ZFSYMYPXKPEMTM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1COC2=CC=CC=C2C(=N1)C3=CC=C(C=C3)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















